Taurine-15N

Overview

Description

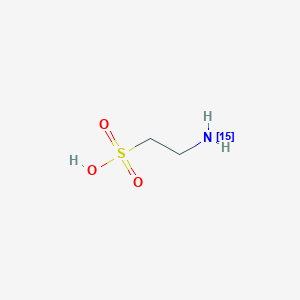

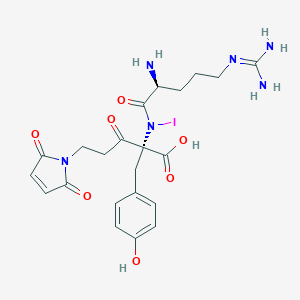

Taurine-15N is a stable isotope of taurine, an amino acid that is found in high concentrations in various animal tissues, including the brain, heart, and skeletal muscles. This compound is a valuable tool for studying the biochemical and physiological effects of taurine in vivo, as it allows researchers to track the fate of taurine in biological systems using mass spectrometry.

Scientific Research Applications

1. Therapeutic Agent in Various Diseases

Taurine is considered a semi-essential nutrient in humans and has shown promise as a therapeutic agent in various diseases. It has been approved for the treatment of congestive heart failure in Japan and exhibits potential in treating muscle, central nervous system, cardiovascular diseases, mitochondrial encephalopathy, lactic acidosis, stroke-like episodes (MELAS), diabetes, and inflammatory diseases like arthritis. The functions of taurine include antioxidation, energy metabolism, gene expression regulation, ER stress modulation, neuromodulation, quality control, and calcium homeostasis (Schaffer & Kim, 2018).

2. Study of Taurine Kinetics

Research involving 15N-taurine has been conducted to understand taurine's biological function, particularly in kinetics studies. For instance, a study on cats used 15N-taurine to determine taurine metabolism, observing the taurine body pool and its half-life (Stämpfli, Ballèvre, & Fay, 1993).

3. Blood Pressure and Vascular Function

Taurine supplementation has been found to lower blood pressure and improve vascular function in prehypertension, making it a promising treatment for early-stage hypertension. The supplementation resulted in significant reductions in clinic and ambulatory blood pressures and improvements in endothelium-dependent and independent vasodilation (Sun et al., 2016).

4. Diabetes Mellitus Management

Taurine has shown protective and therapeutic benefits in both type 1 and type 2 diabetes mellitus and its complications. It aids in ameliorating oxidative stress-induced pathologies and has demonstrated effectiveness in experimental and clinical settings, suggesting its role in diabetes management and antioxidant supplementation (Sirdah, 2015).

5. Obesity Treatment

In obesity treatment, taurine supplementation has been associated with significant improvements in oxidative stress and inflammatory response. It also positively affects glucose homeostasis in obese individuals, highlighting its potential in obesity management (Rosa et al., 2014).

6. Cardiovascular Disease Prevention

Taurine has beneficial effects on lipid metabolism, especially in overweight or obese non-diabetic subjects. Supplementation has been shown to significantly decrease triglyceride levels and improve atherogenic index, indicating its role in cardiovascular disease prevention (Zhang et al., 2004).

7. Hypertension Risk Reduction

Taurine administration in hypertensive rats has demonstrated a significant reduction in blood pressure, indicating its therapeutic role in hypertension management. The mechanisms behind these effects are also explored in these studies (Ibrahim, Eraqi, & Alfaiz, 2020).

Mechanism of Action

Target of Action

Taurine-15N, also known as 2-Amino-15N-ethanesulfonic acid, is a variant of taurine, one of the most abundant amino acids in several organs . It plays a central role as a neurotransmitter, a trophic factor in CNS development, in maintaining the structural integrity of the membrane, in regulating calcium transport and homeostasis, as an osmolyte, as a neuromodulator and as a neuroprotectant .

Mode of Action

Taurine exerts its protective function through several mechanisms . It inhibits glutamate-induced calcium influx through L-, N- and P/Q-type voltage-gated calcium channels and NMDA receptor calcium channel . It also attenuates glutamate-induced membrane depolarization . Furthermore, taurine prevents glutamate-induced apoptosis by preventing glutamate-mediated down-regulation of Bcl-2 and preventing the cleavage of Bcl-2 by calpain .

Biochemical Pathways

In endogenous taurine metabolism, dedicated enzymes are involved in the biosynthesis of taurine from cysteine as well as the downstream derivatization of taurine into secondary taurine metabolites . Taurine protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .

Pharmacokinetics

Taurine exhibits linear absorption and distribution, and non-linear elimination processes . The elimination of taurine is reduced in undernourished animals, suggesting that the reabsorption process via the secretion transporter is modified in that group . In humans, after oral administration of 4 g taurine, maximum plasma taurine concentration was measured at 1.5 ± 0.6 hr after administration as 86.1 ± 19.0 mg/L (0.69 ± 0.15 mmol) .

Result of Action

Taurine has potent protective function against glutamate-induced neuronal injury presumably through its function in regulation of intracellular free calcium level . It also protects tissues against metal toxicity through enhancement of enzymatic and non-enzymatic antioxidant capacity, modulation of oxidative stress, anti-inflammatory and anti-apoptotic effects, involvement in different molecular pathways, and interference with the activity of various enzymes .

Properties

IUPAC Name |

2-(15N)azanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493917 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127041-63-8 | |

| Record name | 2-(~15~N)Aminoethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127041-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Taurine-15N chosen as a tracer molecule in this study, and how does it help us understand bile acid circulation?

A: Researchers chose [15N]taurocholate as a non-invasive alternative to radioactive carbon breath tests for investigating bile acid circulation []. The rationale was based on the understanding that taurine conjugates with bile acids, primarily cholic acid, in the liver to form taurocholate. This conjugated form is then excreted in bile. By tracking the excretion of [15N]taurine in urine after administering [15N]taurocholate, researchers aimed to gain insights into the efficiency of the enterohepatic circulation of bile acids. This process involves the secretion of bile acids from the liver, their transit through the intestines where they facilitate fat digestion, and their subsequent reabsorption and return to the liver.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B152065.png)